molecular formula C16H15N5O3 B14973645 2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B14973645
M. Wt: 325.32 g/mol
InChI Key: DDMJJBXJCCALLR-UHFFFAOYSA-N
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Description

2-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a benzamide derivative featuring two methoxy groups and a tetrazole ring. The tetrazole moiety (a five-membered heterocycle with four nitrogen atoms) confers unique electronic and steric properties, making it a critical pharmacophore in medicinal chemistry. Tetrazoles are known for their bioisosteric replacement of carboxylic acids due to similar acidity (pKa ~4.9) and hydrogen-bonding capabilities . The compound’s structure includes:

  • Methoxy substituents: Enhance solubility and influence electronic distribution.
  • Tetrazole ring: Enhances metabolic stability and binding affinity in biological targets.

Synthetic routes for such compounds often involve nucleophilic substitution or cycloaddition reactions.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

2-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-14-6-4-3-5-12(14)16(22)18-11-7-8-15(24-2)13(9-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI Key

DDMJJBXJCCALLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OC)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.

Scientific Research Applications

2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The following table compares key structural and functional features of 2-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide with related compounds:

Compound Name Key Substituents Heterocycle Type Synthetic Yield (%) Notable Properties Reference
2-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide (Target Compound) Methoxy (×2), Tetrazole Tetrazole N/A High metabolic stability, potential kinase inhibition
EMAC2060 Thiazole, Hydrazine Thiazole <80% Dual inhibition of HIV-1 RT polymerase/ribonuclease; lower yield due to steric bulk
9c (Phenoxymethybenzoimidazole derivative) Triazole, Thiazole, Fluorophenyl Triazole 65–85% α-Glucosidase inhibition; halogen substitution enhances binding
7–9 (1,2,4-Triazole-thiones) Sulfonyl, Difluorophenyl Triazole-thione 70–90% Antifungal activity; tautomerism affects solubility and reactivity
N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-... Hydroxymethoxyphenyl, Tetrazole Tetrazole N/A Enhanced hydrogen-bonding due to phenolic –OH group

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s tetrazole ring would show a characteristic C=N stretch near 1600 cm⁻¹, distinct from the C=S stretch (~1250 cm⁻¹) in thioamide derivatives (e.g., 4–6 ) .
  • NMR : The methoxy protons in the target compound would resonate at δ ~3.8–4.0 ppm, similar to 9e (δ 3.81 ppm for OCH₃) .

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